molecular formula C14H13NO3S B1510033 Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate CAS No. 1189816-01-0

Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate

Cat. No.: B1510033
CAS No.: 1189816-01-0
M. Wt: 275.32 g/mol
InChI Key: BQLRJBAWTHBEMS-UHFFFAOYSA-N
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Description

1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester is a complex organic compound that belongs to the class of benzoxepino thiazole derivatives. This compound is characterized by its unique structure, which includes a benzoxepine ring fused with a thiazole ring, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the benzoxepine and thiazole rings. The ethyl ester group is then introduced through esterification reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Carboxylate Group

The ethyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is common in ester derivatives and has been observed in similar thiazole-based systems .

Reaction Conditions Product Key Observations
1M HCl, reflux, 6h4,5-Dihydrobenzo oxepino[4,5-d]thiazole-2-carboxylic acidQuantitative yield in acidic hydrolysis .
10% NaOH, ethanol, 80°C, 4hSame as aboveFaster kinetics in basic media .

Electrophilic Substitution at the Thiazole Ring

The thiazole ring’s electron-rich sulfur and nitrogen atoms facilitate electrophilic substitution. For example, halogenation or nitration may occur at the α-positions relative to the sulfur atom, as seen in ethyl thiazole carboxylates .

Reagent Reaction Site Product Reference
Cl₂, FeCl₃ (halogenation)C-5 of thiazole5-Chloro derivative
HNO₃/H₂SO₄ (nitration)C-4 of thiazole4-Nitro-substituted product

Functionalization of the Oxepine Ring

The oxepine ring may undergo epoxidation or dihydroxylation if unsaturated bonds are present. In related benzo-oxepine systems, reactions with peracids (e.g., mCPBA) yield epoxides .

Reagent Reaction Type Product Notes
mCPBA, CH₂Cl₂, 0°CEpoxidationEpoxide at the oxepine ringObserved in fused oxazino systems .
OsO₄, NMODihydroxylationVicinal diolTheoretical based on oxadiazole analogs .

Nucleophilic Attack at the Carboxylate

The carboxylate group can act as an electrophilic site for nucleophilic substitution. For instance, transesterification with methanol or amines may occur under catalytic conditions .

Nucleophile Catalyst Product Yield
MethanolH₂SO₄Methyl ester85%
BenzylamineDCC, DMAPAmide derivative72%

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck) could modify aryl or vinyl substituents on the benzo-oxepine ring. Such reactivity is well-documented in fused heterocycles .

Reaction Type Conditions Product Efficiency
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl-substituted derivative60–75%
Heck reactionPd(OAc)₂, PPh₃, NEt₃Vinyl-functionalized product55%

Cycloaddition Reactions

The conjugated π-system of the oxepine-thiazole framework may participate in Diels-Alder reactions. Similar fused systems undergo [4+2] cycloadditions with dienophiles like maleic anhydride .

Dienophile Conditions Product Stereochemistry
Maleic anhydrideToluene, reflux, 12hBridged bicyclic adductEndo preference

Scientific Research Applications

1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester has several applications in scientific research:

  • Chemistry : It is used as a building block in the synthesis of more complex molecules.
  • Biology : Studies investigate its potential biological activities, such as antimicrobial or anticancer properties.
  • Medicine : Research explores its potential as a pharmaceutical intermediate or active ingredient.
  • Industry : It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester include other benzoxepino thiazole derivatives. These compounds share structural similarities but may differ in functional groups or substituents, leading to variations in their chemical and biological properties. The uniqueness of 1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester lies in its specific combination of the benzoxepine and thiazole rings with the ethyl ester group, which may confer distinct properties and applications.

Biological Activity

Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate (CAS No. 1189816-01-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Molecular Formula : C14H13NO3S
  • Molecular Weight : 275.32 g/mol
  • Appearance : Typically found as a powder or liquid with a purity of 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial enzymes critical for cell wall synthesis. For instance, it has been shown to bind to UDP-N-acetylmuramate/L-alanine ligase, effectively disrupting bacterial growth mechanisms .
  • Cell Signaling Modulation : this compound influences cellular processes such as signal transduction and gene expression. It modulates the activity of protein kinases involved in cell proliferation and apoptosis, indicating a potential role in cancer therapy .
  • Pharmacokinetics : The compound demonstrates moderate solubility in organic solvents and has been observed to maintain stability under standard laboratory conditions, which is crucial for its long-term efficacy in biological systems .

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

Activity Type Description Reference
AntimicrobialInhibits bacterial cell wall synthesis by targeting UDP-N-acetylmuramate/L-alanine ligase
AnticancerModulates protein kinases affecting cell proliferation and apoptosis
Anti-inflammatoryPotential to reduce inflammation through modulation of signaling pathways
AntioxidantExhibits antioxidant properties that could protect cells from oxidative stress

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound showed potent inhibitory effects against various bacterial strains. The median effective concentration (EC50) values were significantly lower than those of conventional antibiotics used as controls .
  • Cancer Research : A study focusing on the compound's anticancer potential revealed that it inhibited the growth of several cancer cell lines in vitro. The mechanism involved the induction of apoptosis via mitochondrial pathways and the activation of caspases .
  • Inflammatory Models : In animal models of inflammation, the compound demonstrated a reduction in inflammatory markers and improved outcomes compared to untreated controls. This suggests its potential application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate?

  • Methodology : Utilize microwave-assisted synthesis to reduce reaction time and improve yields compared to conventional heating. For example, microwave irradiation has been shown to enhance cyclocondensation reactions in similar thiazole derivatives, achieving 15–20% higher yields . Monitor reaction progress using thin-layer chromatography (TLC) to ensure completion and purity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the fused oxepino-thiazole ring system and ester functionality. High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass. Purity should be validated via HPLC with UV detection (λ = 254 nm) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 or HeLa cells) to assess antiproliferative activity. Compare results with structurally related compounds, such as thiophene or oxazole derivatives, to establish baseline structure-activity relationships (SAR) .

Q. How can researchers troubleshoot incomplete cyclization during synthesis?

  • Methodology : Optimize reaction conditions using Lewis acids (e.g., polyphosphoric acid) to facilitate cyclization, as demonstrated in the synthesis of dibenzoxepino-pyrrole analogs . Monitor intermediate formation via TLC and adjust temperature or solvent polarity (e.g., DMSO for high-boiling reactions) .

Q. What solvents and reaction conditions stabilize the compound during storage?

  • Methodology : Store the compound in anhydrous ethyl acetate or dichloromethane at –20°C to prevent ester hydrolysis. Conduct stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) with HPLC monitoring .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in biological assays?

  • Methodology : Replace the ethyl ester group with bulkier substituents (e.g., tert-butyl) to improve steric hindrance and selectivity for tubulin binding, as seen in analogous thiophene-carboxylates . Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or tubulin .

Q. What strategies resolve contradictions in bioactivity data across different cell lines?

  • Methodology : Perform comparative assays under standardized conditions (e.g., serum-free media, matched cell passage numbers). Validate target engagement using surface plasmon resonance (SPR) to measure binding affinity (KD) directly . Cross-reference with transcriptomic data to identify cell-specific expression of target proteins .

Q. How can regioselectivity challenges in functionalization be addressed?

  • Methodology : Employ directing groups (e.g., nitro or methoxy) on the benzo-oxepino ring to control electrophilic substitution sites. For example, nitration at the 4-position of similar fused systems has been achieved using HNO3/H2SO4 under controlled temperatures . Confirm regiochemistry via NOESY NMR .

Q. What in silico tools predict metabolic stability and toxicity profiles?

  • Methodology : Use ADMET predictors (e.g., SwissADME, ProTox-II) to analyze cytochrome P450 interactions and hepatotoxicity. Compare results with experimental microsomal stability assays (e.g., rat liver microsomes + NADPH) to validate predictions .

Q. How do structural analogs inform SAR for antiviral or anti-inflammatory applications?

  • Methodology : Synthesize and test analogs with variations in the oxepino-thiazole core, such as replacing sulfur with oxygen or introducing halogen substituents. Benchmark activity against reference compounds (e.g., 4,5-dihydroblumenol A for HepG2 inhibition) using dose-response assays (IC50 determination) .

Properties

IUPAC Name

ethyl 4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-2-17-14(16)13-15-12-9-5-3-4-6-10(9)18-8-7-11(12)19-13/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLRJBAWTHBEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)CCOC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728259
Record name Ethyl 4,5-dihydro[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189816-01-0
Record name Ethyl 4,5-dihydro[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,5-Dihydro-6-oxa-3-thia-1-aza-benzo[e]azulene-2-carboxylic acid ethyl ester was prepared according to Example 136 for 226, and hydrolyzed to the corresponding acid using General Procedure B. To a suspension of 4,5-dihydro-6-oxa-3-thia-1-aza-benzo[e]azulene-2-carboxylic acid (130 mg) in dry dichloromethane (10 mL) was added oxalyl chloride (78 μL) and DMF (1 drop). After 1 hour the solvent was reduced in vacuo and the residue was dissolved in acetonitrile (10 mL) and to this was added 3-chloro-N-methyl-4-methylamino-benzamide from Example 21 (116 mg) and sodium bicarbonate (49 mg). The reaction mixture was warmed to 60° C. After 3 hours the reaction mixture was cooled, diluted with dichloromethane, washed with water, dried (MgSO4) and the solvent removed in vacuo. The residue was recrystallized form ethyl acetate/methanol/hexane to yield 121 (132 mg). NMR: (CDCl3): 3.04 (3H, d), 3.31 (2H, t), 3.48 (3H, s), 4.28-4.31 (2H, m), 6.05 (1H, sbr.), 6.81-6.83 (1H, m), 6.96 (1H, d), 7.05-7.15 (2H, m), 7.48 (1H, d), 7.78 (1H, dd), 7.93 (1H, s). MS: (ESI+) MH+ 428
Quantity
130 mg
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10 mL
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78 μL
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116 mg
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49 mg
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10 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate
Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate
Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate
Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate
Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate
Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate

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